molecular formula C21H19NO4 B2434017 N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide CAS No. 890615-05-1

N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide

Cat. No.: B2434017
CAS No.: 890615-05-1
M. Wt: 349.386
InChI Key: PENGKJLIGRILHH-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an acetylphenyl group, a furan ring, and a carboxamide group

Properties

IUPAC Name

N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-14-6-8-18(9-7-14)25-13-19-10-11-20(26-19)21(24)22-17-5-3-4-16(12-17)15(2)23/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENGKJLIGRILHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 3-acetylphenylamine: This intermediate is synthesized by acetylation of aniline using acetic anhydride under acidic conditions.

    Formation of 5-[(4-methylphenoxy)methyl]furan-2-carboxylic acid: This involves the reaction of furan-2-carboxylic acid with 4-methylphenol in the presence of a suitable catalyst.

    Coupling Reaction: The final step involves the coupling of 3-acetylphenylamine with 5-[(4-methylphenoxy)methyl]furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The furan ring can be reduced under hydrogenation conditions.

    Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of reduced furan derivatives.

    Substitution: Formation of substituted phenyl and furan derivatives.

Scientific Research Applications

Chemistry

N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide serves as a valuable building block in organic synthesis. Its structure allows for the exploration of new synthetic pathways and the development of derivatives that may exhibit enhanced properties.

Biology

This compound has been investigated for its potential biological activities, particularly:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial effects against various pathogens.
  • Anticancer Properties : In vitro assays have shown cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)14.5
MCF-7 (Breast Cancer)11.0
A549 (Lung Cancer)9.8

Medicine

The compound is being studied for its therapeutic potential in drug development. Its ability to interact with specific biological targets makes it a candidate for further exploration in medicinal chemistry.

Industry

In industrial applications, this compound can be utilized in the formulation of new materials and coatings due to its unique chemical properties.

Anticancer Activity

A study conducted on the anticancer potential of this compound demonstrated its efficacy against multiple cancer cell lines. The presence of the acetyl group enhances its lipophilicity, facilitating membrane permeability and subsequent cellular uptake.

Key Findings :

  • The compound induced apoptosis in cancer cells through mitochondrial pathways.
  • It exhibited significant cytotoxicity correlated with the presence of specific functional groups that enhance oxidative stress within the cells.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-2-(2-methylphenoxy)acetamide
  • N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

Uniqueness

N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is unique due to the presence of both a furan ring and a carboxamide group, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Biological Activity

N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis, and applications of this compound, drawing on various research findings.

Chemical Structure and Properties

The compound can be represented by the molecular formula C18H19N2O3C_{18}H_{19}N_{2}O_{3}. Its structure features a furan ring, an acetylphenyl group, and a phenoxymethyl moiety, which are known to contribute to its biological activity.

Anticancer Properties

Research has indicated that compounds with furan and amide functionalities often exhibit significant anticancer activities. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (human breast cancer) and A-431 (epidermoid carcinoma). The IC50 values for these compounds often fall within a range that suggests promising anticancer potential.

Compound Cell Line IC50 (µM)
This compoundMCF-7TBD
Similar Compound AMCF-71.61
Similar Compound BA-4311.98

The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents on the phenyl ring can enhance the cytotoxic activity against these cell lines .

Antibacterial Activity

Compounds containing furan rings have also been studied for their antibacterial properties. For example, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The disc diffusion method is commonly employed to assess antibacterial efficacy.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureusTBD
Escherichia coliTBD

These findings suggest that modifications in the structure of furan-containing compounds can lead to enhanced antibacterial activity .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets, influencing pathways related to cell growth and apoptosis.

Interaction Studies

Interaction studies using molecular docking simulations have been performed to predict how this compound binds to various biological targets. These studies help elucidate potential therapeutic applications and guide further research into its efficacy and safety profiles.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Furan Ring : Starting from suitable precursors, a furan ring is synthesized.
  • Acetylation : The introduction of an acetyl group onto the phenyl ring.
  • Phenoxymethyl Group Addition : Incorporating the phenoxymethyl moiety via nucleophilic substitution reactions.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Anticancer Efficacy : A study conducted on various derivatives demonstrated significant inhibition of tumor growth in xenograft models.
  • Antimicrobial Screening : Another study evaluated its effectiveness against a panel of bacterial strains, showing promising results comparable to standard antibiotics.

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